(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers. Key structural features include:
- Pyridin-3-yl substituent at position 17, which distinguishes it from other analogs with isoquinolinyl or benzyl groups .
- Methyl groups at positions 10 and 13, common in steroidal frameworks, which enhance hydrophobic interactions .
The compound’s synthesis likely involves stereoselective methods similar to those used for related steroids, such as copper- or rhodium-catalyzed alkynylation or hydroxylation .
Properties
Molecular Formula |
C43H57NO2 |
|---|---|
Molecular Weight |
619.9 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C43H57NO2/c1-40-17-13-29(45)22-27(40)7-9-31-34-11-12-35(42(34,3)19-15-36(31)40)33-24-38-32-10-8-28-23-30(46)14-18-41(28,2)37(32)16-20-43(38,4)39(33)26-6-5-21-44-25-26/h5-8,12,21,25,29-32,34,36-38,45-46H,9-11,13-20,22-24H2,1-4H3/t29-,30-,31-,32+,34-,36-,37-,38-,40-,41-,42-,43-/m0/s1 |
InChI Key |
QDCDCBNSTZOPIZ-MDASTROQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C([C@]6(CC[C@H]7[C@H]([C@@H]6C5)CC=C8[C@@]7(CC[C@@H](C8)O)C)C)C9=CN=CC=C9)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C(C6(CCC7C(C6C5)CC=C8C7(CCC(C8)O)C)C)C9=CN=CC=C9)C)O |
Origin of Product |
United States |
Preparation Methods
Steroid Core Preparation and Functionalization
The starting point for such compounds is typically the preparation or procurement of steroidal precursors such as estrone or estradiol derivatives. Functionalization at the 3- and 17-positions is achieved through:
- Protection and deprotection strategies: For example, tert-butyldimethylsilyl (TBS) protection of phenolic hydroxyl groups to control reactivity during multi-step synthesis.
- Selective oxidation and reduction: For instance, oxidation of hydroxyl groups to ketones followed by regioselective reductions to install hydroxyl groups with controlled stereochemistry.
- Ortho-formylation and Wittig reactions: These are used to introduce aldehyde and alkene functionalities on the aromatic A-ring of the steroid, enabling further transformations.
Coupling of Steroid Units
The dimerization or coupling of two steroidal units at the 16-position can be achieved through:
- Cross-coupling reactions: Suzuki–Miyaura cross-coupling has been effectively used to couple steroidal triflates with boronic acids, enabling the formation of C-C bonds at strategic positions.
- Nucleophilic substitution or addition reactions: Coupling via nucleophilic attack on activated intermediates such as triflates or halides.
- Use of heteroatom linkers: Incorporation of nitrogen-containing heterocycles such as pyridine rings at the 17-position to facilitate coupling and enhance biological properties.
Detailed Preparation Methods
Synthesis of Steroidal Precursors
- Starting material: Estrone or estradiol derivatives are commonly used as starting steroids.
- Protection: The 3-hydroxyl group is often protected using TBS groups to prevent unwanted reactions during subsequent steps.
- Ortho-formylation: Using paraformaldehyde, MgCl2, and triethylamine in refluxing THF, ortho-formylation of estradiol is performed to introduce aldehyde functionality at the 2-position of the aromatic A-ring.
- Wittig reaction: The aldehyde intermediate undergoes Wittig olefination with methyl-triphenylphosphonium bromide to introduce an alkene side chain, which is then hydrogenated to yield the saturated alkyl side chain.
Functionalization at the 17-Position
- Oxidation and triflation: The 17-hydroxyl group is oxidized to a ketone, then converted to an enol triflate intermediate, which serves as a handle for cross-coupling reactions.
- Suzuki–Miyaura cross-coupling: The enol triflate reacts with boronic acids or boronate esters bearing pyridin-3-yl substituents to introduce the heterocyclic moiety at the 17-position.
Formation of the Steroidal Dimer
- Coupling two steroid units: The dimer is formed by linking two steroidal units at the 16-position, which can be achieved by cross-coupling or nucleophilic substitution reactions involving activated intermediates on one steroid and nucleophilic sites on the other.
- Control of stereochemistry: The stereochemistry at the chiral centers is maintained through the use of stereochemically pure starting materials and mild reaction conditions to avoid epimerization.
Representative Experimental Procedure (Adapted from Literature)
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and substitution pattern.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Chromatography: Flash column chromatography is used for purification after each step.
- Melting point and IR: Melting points and IR spectra provide additional confirmation of functional groups and compound integrity.
Summary Table of Key Reagents and Techniques
| Purpose | Reagents/Conditions | Notes |
|---|---|---|
| Protection of hydroxyl groups | TBS-Cl, imidazole or DBMP | Protect phenol to prevent side reactions |
| Ortho-formylation | Paraformaldehyde, MgCl2, Et3N, reflux THF | Introduce aldehyde at aromatic ring |
| Olefination | Methyl-triphenylphosphonium bromide, NaOtBu | Wittig reaction to install alkene |
| Hydrogenation | Pd/C, H2 | Saturate alkene |
| Oxidation | Dess–Martin periodinane or similar | Convert hydroxyl to ketone |
| Enol triflate formation | Triflic anhydride, base | Activate 17-position for coupling |
| Cross-coupling | Pd catalyst, boronic acid, base | Install pyridin-3-yl group |
| Dimerization | Nucleophilic substitution or cross-coupling | Link two steroid units |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s interactions with biological molecules, such as proteins and DNA, are of significant interest.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Steroidal Derivatives
*Calculated based on molecular formula.
Key Observations :
- The 3-hydroxy group in the target compound contrasts with the 3-keto or 3-OAc groups in dexamethasone and Proligestone, respectively, affecting metabolic stability and receptor binding .
Key Observations :
Biological Activity
The compound designated as (3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a highly intricate structure characterized by multiple stereocenters and a polycyclic framework. The molecular formula is with a molecular weight of approximately 553.88 g/mol. The detailed structural representation includes several functional groups that may contribute to its biological activity.
Structural Features
- Hydroxyl Groups : The presence of hydroxyl (-OH) groups often enhances solubility and can influence interactions with biological targets.
- Pyridine Ring : This nitrogen-containing heterocycle may play a role in receptor binding and modulation.
- Polycyclic Framework : The cyclopenta[a]phenanthrene structure is known for its potential interactions with various biological systems.
Research indicates that compounds with similar structural motifs may exhibit diverse biological activities including:
- Anticancer Properties : Compounds related to this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.
- Hormonal Modulation : The compound may interact with steroid hormone receptors due to its structural similarities to steroid frameworks.
Case Studies
- Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving apoptosis and oxidative stress induction .
- Inflammation Inhibition : Another investigation highlighted the anti-inflammatory potential of similar compounds in models of rheumatoid arthritis by reducing pro-inflammatory cytokine levels .
- Hormonal Activity : Research has indicated that certain derivatives can act as selective modulators of nuclear hormone receptors (e.g., androgen receptor), suggesting potential applications in hormone-related therapies .
Data Table: Biological Activities
Pharmacokinetics
Studies on pharmacokinetics reveal that similar compounds exhibit favorable absorption characteristics and metabolic stability. These findings are critical for the development of formulations aimed at maximizing bioavailability.
Toxicological Profile
Initial toxicological assessments indicate that while some derivatives show low toxicity profiles in vitro and in vivo studies, comprehensive evaluations are necessary to determine safety margins for clinical applications.
Q & A
Basic: What are the key challenges in synthesizing this steroidal compound, and what methodological approaches address them?
Answer:
The synthesis of this compound involves multi-step organic reactions, including stereochemical control at chiral centers (e.g., 3S, 8R, 10R) and functionalization of the pyridin-3-yl substituent. Challenges include:
- Stereochemical fidelity : Ensuring correct configuration at multiple chiral centers requires chiral catalysts or enantioselective reagents, as seen in similar steroidal syntheses .
- Purification : Intermediate polarities necessitate advanced chromatographic techniques (e.g., preparative HPLC) to isolate pure stereoisomers .
- Functional group compatibility : Protecting groups (e.g., silyl ethers for hydroxyl groups) are critical to prevent undesired side reactions during alkylation or acylation steps .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Answer:
Stereochemical validation employs:
- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and diffraction patterns, especially for complex polycyclic frameworks .
- NMR spectroscopy : Key NOE (Nuclear Overhauser Effect) correlations between protons (e.g., 3S-OH and adjacent methyl groups) confirm spatial arrangements .
- Computational modeling : Density Functional Theory (DFT) compares calculated vs. observed NMR chemical shifts to validate stereoisomers .
Advanced: How can synthetic yield be optimized for the pyridin-3-yl substitution step?
Answer:
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as used in analogous steroidal arylations .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyridinyl groups .
- Orthogonal protection : Temporarily masking hydroxyl groups with trimethylsilyl (TMS) ethers prevents competitive side reactions during alkylation .
Advanced: How to resolve conflicting biological activity data in receptor-binding assays?
Answer:
Contradictory results may arise from:
- Dose-dependent effects : Perform full dose-response curves (e.g., 0.1 nM–10 µM) to identify non-linear responses, as seen in glucocorticoid receptor studies .
- Receptor isoform specificity : Use isoform-selective cell lines (e.g., transfected HEK293 cells) to isolate target interactions .
- Metabolic interference : Include controls with CYP450 inhibitors (e.g., ketoconazole) to assess off-target metabolism .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed vs. calculated m/z for C27H46O2) .
- HPLC-PDA : Detects impurities via UV absorption profiles, particularly for pyridinyl derivatives .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions (e.g., room temperature vs. desiccated) .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound’s anti-inflammatory properties?
Answer:
SAR studies involve:
- Analog synthesis : Modifying the pyridin-3-yl group or hydroxyl positions to test steric/electronic effects on receptor binding .
- In vitro assays : Measure inhibition of phospholipase-A2 (PLA2) or COX-2 expression in macrophage models, correlating structural changes to activity .
- Molecular docking : Simulate interactions with glucocorticoid receptor ligand-binding domains (e.g., PDB ID: 1P93) to predict binding affinities .
Advanced: How to address reproducibility issues in spectral data (e.g., NMR shifts) across laboratories?
Answer:
Mitigation strategies include:
- Standardized protocols : Use deuterated solvents (CDCl3) and internal standards (TMS) for NMR calibration .
- Collaborative validation : Share raw data (e.g., FID files) between labs to confirm peak assignments .
- Batch consistency testing : Analyze multiple synthetic batches via LC-MS to identify environmental contaminants (e.g., residual catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
